molecular formula C20H40 B12656154 Dodec-1-ene;oct-1-ene CAS No. 173994-80-4

Dodec-1-ene;oct-1-ene

Cat. No.: B12656154
CAS No.: 173994-80-4
M. Wt: 280.5 g/mol
InChI Key: UWLFCAUZOBRWNV-UHFFFAOYSA-N
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Description

Dodec-1-ene: and oct-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Dodec-1-ene has a molecular formula of C12H24, while oct-1-ene has a molecular formula of C8H16. These compounds are classified as alpha-olefins due to the position of the double bond at the alpha (first) carbon atom. Alpha-olefins are known for their high reactivity, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dodec-1-ene: It is commonly produced by the oligomerization of ethylene. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed.

    Oct-1-ene: Similar to dodec-1-ene, oct-1-ene is also produced through the oligomerization of ethylene. The process involves the use of catalysts such as nickel or aluminium-based compounds to promote the formation of the desired alpha-olefin.

Industrial Production Methods: Both dodec-1-ene and oct-1-ene are produced on an industrial scale using processes like the Shell Higher Olefin Process (SHOP) and other proprietary methods developed by companies like Gulf and Ethyl Corporations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Both dodec-1-ene and oct-1-ene can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include peracids and osmium tetroxide.

    Reduction: These alkenes can be reduced to their corresponding alkanes using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation reactions can occur where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

Major Products Formed:

    Oxidation: Epoxides, alcohols.

    Reduction: Alkanes.

    Substitution: Dihalides.

Mechanism of Action

The reactivity of dodec-1-ene and oct-1-ene is primarily due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in polymerization reactions, the double bond opens up to form long-chain polymers, while in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or alcohols .

Properties

CAS No.

173994-80-4

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

dodec-1-ene;oct-1-ene

InChI

InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3

InChI Key

UWLFCAUZOBRWNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=C.CCCCCCC=C

physical_description

Liquid

Related CAS

111256-18-9

Origin of Product

United States

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